Kaempferol 4'-glucoside
Description
Contextualization within Flavonoid Research
Flavonoids are a large and diverse group of polyphenolic secondary metabolites found in plants, with over 4,000 members described. uni-regensburg.de They are synthesized via the phenylpropanoid pathway and play crucial roles in plant physiology, including pigmentation, UV protection, and defense against pathogens. nih.govnih.gov Flavonoid research is a vast field, driven by the potential health benefits of these compounds, which are consumed as part of the human diet. researchgate.net
Kaempferol (B1673270) 4'-glucoside is situated within the flavonol subclass, which also includes well-known compounds like quercetin (B1663063) and myricetin. In nature, flavonoids predominantly exist in their glycosidic forms, and the type and position of the sugar moiety, such as the glucose at the 4'-position in Kaempferol 4'-glucoside, affect their solubility, stability, and bioavailability. nih.gov Research often focuses on comparing the activities of the glycoside with its aglycone (kaempferol) to understand the role of glycosylation.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H20O11 |
| Molecular Weight | 448.4 g/mol |
| CAS Number | 52222-74-9 |
| IUPAC Name | 3,5,7-trihydroxy-2-[4-(β-D-glucopyranosyloxy)phenyl]-4H-chromen-4-one |
| Classification | Flavonol Glycoside |
Significance in Phytochemical Studies
The study of phytochemicals, or plant-derived chemical compounds, is essential for understanding plant biology and for the discovery of new bioactive molecules. This compound holds significance in this field for several reasons.
Its presence and concentration in various plant species are often used for chemotaxonomic classification, helping to differentiate between plant varieties and species. nih.gov For instance, it has been identified in the bulbs of Allium cepa (onion) and the herbs of Ophiopogon jaburan. chemfaces.com Furthermore, the analysis of this compound and other flavonoids in plant extracts is crucial for the standardization and quality control of herbal medicines and dietary supplements.
The biosynthesis of this compound is a key area of phytochemical research. It begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce the kaempferol aglycone. wikipedia.org A subsequent glycosylation step, catalyzed by a specific glucosyltransferase, attaches a glucose molecule to the 4'-hydroxyl group. nih.gov Understanding this pathway is vital for metabolic engineering efforts aimed at increasing the production of this compound in plants or microbial systems. acs.org
Table 2: Selected Natural Sources of Kaempferol and its Glycosides
| Plant Source | Common Name |
| Allium cepa | Onion |
| Ginkgo biloba | Ginkgo Tree |
| Glycine max | Soybean |
| Lindera neesiana | Lindera |
| Urena lobata | Caesarweed |
Current Research Landscape and Emerging Trends
The current research on this compound is largely focused on elucidating its biological activities and potential therapeutic applications. Numerous preclinical studies have investigated its pharmacological properties, often in comparison to its aglycone, kaempferol. researchgate.net
Key Research Areas:
Antioxidant Activity: Like many flavonoids, this compound is studied for its ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous chronic diseases. researchgate.net
Anti-inflammatory Effects: Research has explored its potential to modulate inflammatory pathways, which could have implications for a variety of inflammatory conditions. researchgate.net
Anticancer Potential: A significant body of research is dedicated to the anticancer effects of kaempferol and its glycosides. nih.govnih.gov Studies investigate their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with signaling pathways involved in tumor growth and metastasis. nih.gov
Emerging Trends:
Metabolic Diseases: An emerging area of interest is the potential role of kaempferol and its derivatives in managing metabolic disorders. For example, some studies suggest that kaempferol may have anti-diabetic effects by suppressing hepatic glucose production. mdpi.com
Bioavailability and Metabolism: Researchers are increasingly focusing on the pharmacokinetics of this compound, including its absorption, metabolism, and bioavailability. The glycosidic linkage influences how the compound is processed in the body, with gut microbiota playing a role in its hydrolysis to the absorbable aglycone. nih.gov
Analytical Methodologies: The development of advanced analytical techniques for the detection and quantification of this compound in complex matrices like plant extracts and biological samples is an ongoing trend. Methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGRWHWAGXNQS-HMGRVEAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966598 | |
| Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52222-74-9 | |
| Record name | Kaempferol 4′-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52222-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 4'-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Kaempferol 4 Glucoside
Flavonoid Biosynthesis Pathways
The journey to synthesizing Kaempferol (B1673270) 4'-glucoside begins with the well-established flavonoid biosynthesis pathway, a complex network of enzymatic reactions that produce a diverse array of secondary metabolites in plants.
Shikimate Pathway Precursors
The foundation of flavonoid biosynthesis is laid by the shikimate pathway. researchgate.netresearchgate.net This essential metabolic route in plants and microorganisms is responsible for the production of aromatic amino acids, including phenylalanine. nih.govannualreviews.org The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. annualreviews.org Through a series of seven enzymatic steps, chorismate is formed, which serves as a crucial branch-point intermediate. annualreviews.org Chorismate is then converted to phenylalanine, the primary precursor for the phenylpropanoid pathway and, subsequently, for flavonoid biosynthesis. nih.govbiotech-asia.org
Phenylpropanoid Pathway Intermediates
The general phenylpropanoid pathway serves as the bridge between primary metabolism and the specialized flavonoid branch. nih.gov It initiates with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govnih.gov This is followed by the hydroxylation of cinnamic acid to p-coumaric acid by cinnamate 4-hydroxylase (C4H) . nih.govnih.gov The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) . nih.govnih.gov This activated molecule, p-coumaroyl-CoA, is a key substrate that enters the flavonoid-specific pathway. nih.gov
Chalcone (B49325) Synthase Activity
The entry point into the flavonoid biosynthesis pathway is catalyzed by the pivotal enzyme chalcone synthase (CHS) . nih.govresearchgate.net CHS facilitates a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. nih.govresearchgate.net This reaction forms a C15 intermediate known as naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone). nih.gov The activity of CHS is a critical regulatory point, directing the flow of carbon from the general phenylpropanoid pathway specifically towards flavonoid production. researchgate.netoup.com
Flavanone Production
Following the formation of naringenin chalcone, the next step is its cyclization to form a flavanone, a key intermediate in the synthesis of various flavonoid classes. biotech-asia.org This reaction is catalyzed by the enzyme chalcone isomerase (CHI) , which stereospecifically converts naringenin chalcone into (2S)-naringenin. biotech-asia.orgnih.gov Naringenin, a colorless flavanone, represents a major branch point in the flavonoid pathway, serving as a substrate for the production of flavones, isoflavones, and, importantly for this discussion, flavonols like kaempferol. biotech-asia.orgmdpi.com
Specific Glycosylation Mechanisms to Kaempferol 4'-Glucoside
The final step in the formation of this compound involves the attachment of a glucose molecule to the kaempferol backbone. This process, known as glycosylation, is crucial for the stability and solubility of the flavonoid. ontosight.ai
Role of Glucosyltransferases in Kaempferol Glycosylation
The glycosylation of kaempferol is mediated by a class of enzymes called UDP-glycosyltransferases (UGTs) . nih.govontosight.ai These enzymes catalyze the transfer of a sugar moiety, in this case, glucose, from an activated sugar donor like UDP-glucose to the flavonoid acceptor molecule. ontosight.ainih.gov The attachment of the glucose molecule to the 4'-hydroxyl group of kaempferol is a highly specific reaction, indicating the involvement of a regioselective UGT. nih.gov While various UGTs can glycosylate flavonoids at different positions, the formation of this compound specifically requires a glucosyltransferase that recognizes the 4'-position of the B-ring of the kaempferol structure. oup.comnih.gov The enzyme responsible for this specific glucosylation is a kaempferol 4'-O-glucosyltransferase .
| Enzyme Family | Function |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the deamination of phenylalanine to cinnamic acid. nih.govnih.gov |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to produce p-coumaric acid. nih.govnih.gov |
| 4-coumarate:CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. nih.govnih.gov |
| Chalcone synthase (CHS) | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govresearchgate.net |
| Chalcone isomerase (CHI) | Isomerizes naringenin chalcone to naringenin. biotech-asia.orgnih.gov |
| Flavanone 3-hydroxylase (F3H) | Hydroxylates naringenin to dihydrokaempferol (B1209521). nih.govmdpi.com |
| Flavonol synthase (FLS) | Converts dihydrokaempferol to kaempferol. mdpi.comresearchgate.net |
| UDP-glycosyltransferases (UGTs) | Catalyze the transfer of a glucose moiety to the kaempferol backbone. nih.govontosight.ai |
Enzymatic Hydrolysis for Kaempferol Production
The conversion of kaempferol glycosides, including this compound, into its aglycone form, kaempferol, is a critical step in various biotechnological applications. spandidos-publications.com This process is often achieved through enzymatic hydrolysis, a method favored for its specificity and mild reaction conditions. plos.org
Researchers have successfully employed enzymes like β-glucosidase and α-L-rhamnosidase to hydrolyze kaempferol glycosides. plos.orgnih.gov For instance, a study on green tea seed extract, which contains kaempferol glycosides, identified an optimal enzyme combination of beta-galactosidase and hesperidinase for the production of pure kaempferol. researchgate.netnih.gov The efficiency of this hydrolysis is influenced by factors such as pH and temperature, with optimal conditions reported to be a pH of 4 and a temperature of 50°C. researchgate.net This enzymatic approach offers an environmentally friendly and effective means of producing kaempferol from natural sources. nih.govresearchgate.net
Microbial Biotransformation Approaches
Microbial fermentation presents another avenue for the transformation of kaempferol glycosides. mdpi.com Various microorganisms, including filamentous fungi like Rhizopus oryzae and R. azygosporus, are capable of metabolizing these compounds. mdpi.comresearchgate.net These microbes produce a range of enzymes, such as β-glucosidase, that can deglycosylate kaempferol derivatives into their aglycone form. mdpi.commdpi.com
Studies have shown that fermentation of plant extracts containing kaempferol glucosides with these fungi leads to the formation of kaempferol. mdpi.comresearchgate.net The efficiency of this bioconversion can vary between different microbial strains. mdpi.comresearchgate.net For example, R. oryzae was found to be more efficient in releasing kaempferol from cauliflower outer leaf extracts compared to R. azygosporus. mdpi.com This highlights the potential of using microbial fermentation as a sustainable method for producing valuable flavonoid aglycones from plant by-products.
In Vivo Metabolism of this compound
Once ingested, this compound undergoes extensive metabolism, primarily through Phase II conjugation reactions. nih.govnih.gov This metabolic processing significantly influences its bioavailability and biological activity.
Phase II Metabolic Enzymes
The primary fate of kaempferol and its glycosides in the body is biotransformation by Phase II metabolic enzymes. nih.govnih.gov These enzymes attach polar molecules to the flavonoid structure, facilitating its excretion.
Glucuronidation is a major metabolic pathway for kaempferol. nih.govnih.gov The enzyme UDP-glucuronosyltransferase (UGT) 1A9 has been identified as the primary enzyme responsible for this process. nih.gov In vivo studies in rats have shown that after oral administration, kaempferol is rapidly metabolized into glucuronide conjugates, with kaempferol-3-glucuronide (B1261999) (K-3-G) being the major metabolite found in plasma. nih.govnih.gov Other glucuronide metabolites, such as kaempferol-7-glucuronide (K-7-G) and kaempferol-4'-O-glucuronide, are also formed. nih.govnih.gov The position of glucuronidation can be influenced by the specific UGT isoforms involved. nih.gov
In addition to glucuronidation, sulfation is another key Phase II metabolic pathway for kaempferol. nih.gov Sulfotransferases (SULTs) are the enzymes responsible for catalyzing this reaction. nih.govmdpi.com In vivo, kaempferol-7-sulfate has been identified as a metabolite in rat plasma. nih.gov Studies using Caco-2 cell models have also detected the formation of kaempferol sulfates. whiterose.ac.uk The sulfation of flavonoid glycosides can also occur, with some plant sulfotransferases showing activity towards kaempferol-3-glucoside. nih.govresearchgate.net
Efflux Transporter Interactions
The metabolites of this compound, particularly the glucuronide and sulfate (B86663) conjugates, are substrates for various efflux transporters. nih.govnih.gov These transporters, such as the multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), play a crucial role in eliminating these conjugates from cells and the body. nih.govnih.gov
Metabolite Identification and Profiling
The identification and profiling of this compound and its related metabolites are crucial for understanding its biosynthesis, metabolic fate, and distribution in biological systems. This process involves advanced analytical techniques to separate, identify, and quantify these compounds within complex mixtures extracted from plants and other biological samples.
Research Findings
Metabolite profiling studies have successfully identified Kaempferol 4'-O-β-D-glucopyranoside in various plant species. It is recognized as a plant metabolite, specifically a kaempferol O-glucoside where a β-D-glucopyranosyl unit is attached at the 4' position of the kaempferol aglycone. nih.govebi.ac.uk For instance, research has confirmed its presence in smaller quantities alongside the main flavonol glycoside, spiraeoside, in the bulbs of Allium cepa (onion) and also in Filipendula ulmaria. ebi.ac.uk
The broader analysis of flavonoids in plants often involves the identification of a wide array of kaempferol derivatives. In the model plant Arabidopsis, while other glycosides like kaempferol-3-O-glucoside-7-O-rhamnoside are more prominently studied for natural variation, the techniques employed are central to profiling all kaempferol-related compounds. nih.gov
Furthermore, studies on the bioconversion of flavonoid glycosides using microorganisms like Rhizopus oryzae highlight the metabolic pathways where these compounds are modified. mdpi.com For example, research on cauliflower leaf extracts, which contain kaempferol-3-O-diglucoside and kaempferol-3-O-glucoside, demonstrated that fermentation can lead to the deglycosylation of these compounds to produce the aglycone, kaempferol. mdpi.com This type of research is essential for understanding how this compound might be metabolized. The initial step in the metabolism of such glycosides is often the cleavage of the sugar moiety to release the aglycone. mdpi.com
The analytical techniques underpinning these findings are sophisticated, allowing for precise structural elucidation and quantification.
Analytical Techniques for Metabolite Profiling
The identification and profiling of this compound and its derivatives rely on a combination of chromatographic and spectrometric methods. These techniques are essential for separating individual metabolites from complex extracts and determining their chemical structures.
| Technique | Description | Application in Flavonoid Analysis |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful technique that separates compounds based on their physicochemical properties, followed by mass analysis for identification and quantification. creative-proteomics.com | Excellent for separating, identifying, and quantifying kaempferol and its glycosides in complex plant extracts and biological samples. creative-proteomics.com It can distinguish between different isomers of kaempferol glucosides based on their retention times and fragmentation patterns. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of volatile and semi-volatile compounds. Derivatization is often required for non-volatile compounds like flavonoids to make them suitable for GC analysis. creative-proteomics.com | Helps in deducing the structure of kaempferol and its derivatives, particularly after hydrolysis of glycosides to the aglycone. creative-proteomics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A technique that provides detailed information about the structure of a molecule, including the connectivity of atoms and stereochemistry. | Used for the definitive structural elucidation of purified flavonoid glycosides, confirming the position of the glycosidic linkage (e.g., at the 4'-position) and the nature of the sugar moiety. |
| Matrix-Assisted Laser Desorption/Ionization Time of Flight Mass Spectrometry (MALDI-TOF MS) | A soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. creative-proteomics.com | A powerful tool for the detection and identification of kaempferol and its various derivatives. creative-proteomics.com |
These analytical methods are often used in combination to provide comprehensive metabolite profiles. For example, LC-MS is frequently used for initial identification and quantification, while NMR may be used to confirm the precise structure of novel or important metabolites.
Identified Metabolites in Kaempferol Pathways
Profiling studies in various organisms have identified several metabolites that are structurally related to or part of the broader kaempferol metabolic network.
| Metabolite | Class | Relationship to this compound | Source/Context of Identification |
| Kaempferol | Flavonol (Aglycone) | The core structure of this compound. nih.gov | Found in numerous plants; product of deglycosylation of its glycosides during fungal fermentation. mdpi.com |
| Kaempferol-3-O-glucoside | Kaempferol O-glucoside | An isomer of this compound. | Identified in cauliflower outer leaves; a metabolite in fungal fermentation studies. mdpi.com |
| Kaempferol-3-O-diglucoside | Kaempferol O-glucoside | A more complex glycoside of kaempferol. | Identified in cauliflower outer leaves. mdpi.com |
| This compound 7-rhamnoside | Flavonoid-7-o-glycoside | A more complex glycoside also containing a rhamnose sugar. hmdb.cafoodb.canih.gov | Detected in green and root vegetables. hmdb.cafoodb.ca |
| Dihydrokaempferol (Aromadendrin) | Dihydroflavonol | A precursor in the biosynthesis of kaempferol. mdpi.com | An intermediate in the general flavonoid biosynthetic pathway in plants. mdpi.com |
| Naringenin | Flavanone | A precursor in the biosynthesis of dihydrokaempferol. mdpi.comontosight.ai | A key intermediate in flavonoid biosynthesis. mdpi.comontosight.ai |
This table illustrates the diversity of kaempferol-related compounds that can be identified through metabolite profiling. The specific profile of these metabolites can vary significantly between different plant species and even different tissues within the same plant.
Biological Activities and Therapeutic Potential of Kaempferol 4 Glucoside
Molecular Mechanisms of Action
Kaempferol (B1673270) glycosides, particularly Astragalin (B1665802), have demonstrated significant regulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. Research indicates that Astragalin can suppress the activation of the NF-κB pathway in various cell models mdpi.comscispace.comnih.gov. This inhibition prevents the nuclear translocation of the NF-κB p65 subunit, a key step in the activation of pro-inflammatory gene transcription nih.govfrontiersin.org.
The mechanism involves preventing the degradation of the inhibitor of NF-κB alpha (IκBα) nih.govnih.gov. In an inactive state, NF-κB is bound to IκBα in the cytoplasm. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus and initiate the transcription of target genes. By inhibiting IκBα degradation, Astragalin effectively keeps NF-κB sequestered in the cytoplasm, thereby blocking the inflammatory cascade nih.govnih.gov. Consequently, the expression of NF-κB-dependent pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), is strongly suppressed in a dose-dependent manner nih.gov. These findings suggest that Kaempferol 4'-glucoside likely shares this ability to modulate NF-κB signaling, representing a key aspect of its potential anti-inflammatory activity mdpi.comscispace.comfrontiersin.org.
| Cell Model | Key Findings | Reference |
|---|---|---|
| Human Colon Cancer HCT116 Cells | Inhibited proliferation and migration by downregulating key proteins in the NF-κB pathway and inhibiting the transcriptional activity of NF-κB p65. | frontiersin.org |
| Human Colonic Epithelial Cells (HCT-116, HT-29) | Suppressed the expression of proinflammatory cytokines by inhibiting IκBα phosphorylation and degradation. | nih.gov |
| Various inflammation models | Exerts anti-inflammatory effects by affecting TLR4/NF-κB, STAT3/NF-κB, Nrf2/HO-1/NF-κB, and NOX2/ROS/NF-κB signaling pathways. | mdpi.com |
| Lung Cancer Cells | Attenuated lipopolysaccharide (LPS)-induced inflammatory responses by suppressing the NF-κB signaling pathway. | nih.gov |
The mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways, are crucial for regulating cellular processes like proliferation, differentiation, and stress responses. Studies on Astragalin indicate that it can significantly modulate these pathways, which are often dysregulated in inflammatory diseases and cancer scispace.comnih.gov.
Research has shown that Astragalin can inhibit the phosphorylation of JNK and p38 in microglia, which is crucial for its anti-inflammatory effects nih.gov. In models of uterine inflammation, Astragalin was found to repress the NF-κB and MAPK signaling pathways, reducing the expression of phosphorylated p38, ERK, and JNK nih.gov. This modulation of MAPK signaling pathways appears to be a central mechanism through which kaempferol glycosides exert their therapeutic effects, from alleviating pain to inhibiting tumor growth nih.govnih.gov.
| Context/Model | Effect on MAPK Pathways | Reference |
|---|---|---|
| Leptospira-induced uterine inflammation | Repressed the MAPK signaling pathway, reducing phosphorylation of p38, ERK, and JNK. | nih.gov |
| LPS-induced inflammation in microglia | Prevented the activation of JNK and p38 by inhibiting the phosphorylation of upstream protein kinase B (Akt). | nih.gov |
| General anti-inflammatory activity | Regulates complex signaling networks including the MAPK pathway to alleviate oxidative stress and inflammation. | mdpi.comscispace.com |
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers nih.gov. Research has firmly established that Astragalin exerts potent anticancer activities by inhibiting this pathway nih.govresearchgate.net.
In gastric cancer cells, Astragalin was shown to effectively inhibit cell viability and suppress migration and invasion by significantly inhibiting the PI3K/Akt signaling pathway nih.gov. Further studies have confirmed that Astragalin down-regulates the phosphorylation levels of key proteins in the PI3K/Akt-mTOR pathway researchgate.netnih.gov. This inhibitory action disrupts the downstream signaling that promotes cell survival and proliferation, leading to the induction of apoptosis in cancer cells nih.govresearchgate.net. The consistent findings across multiple studies highlight the PI3K/Akt/mTOR pathway as a critical target for the therapeutic effects of kaempferol glycosides researchgate.netnih.gov.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the STAT3 component, is a critical signaling route for cytokines and growth factors and plays a major role in cancer cell proliferation, survival, and invasion. The flavonoid Astragalin has been identified as a potent inhibitor of this pathway nih.govbohrium.com.
In non-small cell lung cancer cells, Astragalin demonstrated a remarkable potential for targeting the JAK/STAT pathway nih.govbohrium.com. Mechanistically, Astragalin can inhibit the nuclear translocation of STAT3, thereby reducing its phosphorylation and subsequent activation mdpi.com. It has also been shown to affect the IL-4R/JAK1/STAT6 signaling pathway, indicating a broader inhibitory effect on the STAT family of transcription factors mdpi.com. This targeted inhibition of STAT signaling contributes significantly to the anti-inflammatory and anticancer properties observed for kaempferol glycosides mdpi.comacs.org.
Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that stimulates the formation of blood vessels (angiogenesis). In pathological conditions like diabetic retinopathy and cancer, VEGF is often overexpressed. Studies have shown that Astragalin can effectively regulate VEGF expression nih.gov.
In a key study using cultured rat Müller cells, which are a primary source of retinal VEGF, treatment with Astragalin was found to decrease the overexpression of VEGF induced by high glucose conditions nih.gov. This suggests that Astragalin can alleviate the pathological effects of hyperglycemia in the retina by modulating VEGF production nih.gov. The lowering of VEGF levels by Astragalin may also be linked to its ability to inhibit the ERK1/2 phosphorylation in the MAPK pathway, as VEGF can activate this pathway nih.gov. This regulatory action on VEGF signaling underscores the potential of kaempferol glycosides in managing diseases characterized by excessive angiogenesis nih.govnih.gov.
Modulation of Cellular Signaling Pathways
Activation of Apoptosis-Related Signaling Pathways
Kaempferol and its glycosides have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of several key signaling pathways. The underlying mechanisms often involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
One of the central pathways affected is the PI3K/Akt signaling cascade, which is frequently deregulated in cancer and plays a crucial role in cell proliferation and survival. researchgate.netnih.gov Kaempferol has been observed to downregulate the PI3K/Akt pathway, which in turn initiates downstream apoptotic effects. nih.gov For instance, in human leukemia HL-60 cells, kaempferol enhances apoptosis through both intrinsic and extrinsic pathways. mdpi.com Similarly, a kaempferol glycoside, astragalin (kaempferol-3-O-D-glucoside), exerts cytotoxic effects in melanoma cells by inducing apoptosis. This process involves the activation of pro-apoptotic proteins such as Bax and caspases-3 and -9, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). ijsit.com
The activation of the caspase cascade is a critical step in the execution phase of apoptosis. nih.gov Kaempferol treatment can lead to a decrease in mitochondrial membrane potential, triggering the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event activates the caspase cascade, ultimately leading to apoptotic cell death. nih.gov Furthermore, kaempferol has been shown to modulate the expression of apoptosis-related proteins, increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2. nih.gov In some cell lines, the induction of apoptosis is also associated with the upregulation and phosphorylation of the tumor suppressor protein p53. nih.gov
Cell Cycle Arrest Induction (e.g., G0/G1, G2/M, S phases)
A significant mechanism through which kaempferol and its derivatives exert their anti-proliferative effects is by inducing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. This arrest can occur at different phases of the cell cycle, most notably the G2/M and G0/G1 phases, depending on the cell type. nih.govnih.govresearchgate.net
Induction of G2/M phase arrest is a common finding in studies involving kaempferol. In human breast carcinoma MDA-MB-453 cells, kaempferol treatment resulted in a significant accumulation of cells in the G2/M phase. nih.gov This arrest is associated with the downregulation of key G2/M phase-related proteins, including cyclin-dependent kinase 1 (CDK1), cyclin A, and cyclin B. nih.gov Similarly, in human ovarian carcinoma A2780/CP70 cells, kaempferol induces G2/M arrest through pathways involving Checkpoint Kinase 2 (Chk2), which subsequently affects the Cdc25C/Cdc2 and p21/Cdc2 pathways. nih.gov
In other cancer cell types, kaempferol has been shown to trigger arrest at the G0/G1 phase. For example, in human ovarian cancer OVACAR-3 cells, treatment led to a notable increase in the percentage of cells in the G0/G1 phase. researchgate.net This G0/G1 arrest was accompanied by the downregulation of Cyclin B1 and Cdc2 expression. researchgate.net The ability to halt the cell cycle at these critical checkpoints underscores the potential of kaempferol glycosides as anti-proliferative agents.
| Cell Line | Phase of Arrest | Key Modulated Proteins | Reference |
|---|---|---|---|
| MDA-MB-453 (Human Breast Carcinoma) | G2/M | ↓ CDK1, ↓ Cyclin A, ↓ Cyclin B | nih.gov |
| A2780/CP70 (Human Ovarian Carcinoma) | G2/M | ↑ Chk2 | nih.gov |
| OVACAR-3 (Human Ovarian Cancer) | G0/G1 | ↓ Cyclin B1, ↓ Cdc2 | researchgate.net |
| MG-63 (Human Sarcoma) | G2/M | Not specified |
Nrf2/HO-1 Signaling Cascade Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation. mdpi.comfrontiersin.org Kaempferol has been identified as a potent activator of this protective cascade. mdpi.comnih.govresearchgate.net
Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. Upon exposure to stimuli like kaempferol, Nrf2 is released from Keap1 and translocates into the nucleus. mdpi.comnih.gov In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various target genes, initiating their transcription. frontiersin.orgnih.gov
A primary target of Nrf2 is the gene encoding for HO-1, a powerful antioxidant enzyme. mdpi.comnih.gov Studies have demonstrated that kaempferol treatment significantly upregulates the expression of HO-1. mdpi.comnih.gov This activation of the Nrf2/HO-1 axis enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. mdpi.comresearchgate.net For instance, in a model of carbon tetrachloride-induced liver damage in rats, kaempferol administration enhanced the nuclear translocation of Nrf2 and the subsequent expression of HO-1, contributing to its hepatoprotective effects. mdpi.com The activation of this pathway is sometimes mediated by upstream kinases, such as AMP-activated protein kinase (AMPK), which can be phosphorylated by kaempferol, leading to Nrf2 activation. mdpi.com
Modulation of Mitochondrial Calcium Accumulation
Mitochondria are central to cellular energy metabolism and signaling, and the regulation of mitochondrial calcium (Ca2+) levels is crucial for these functions. Kaempferol has been shown to directly modulate mitochondrial calcium uptake, acting as an activator of the mitochondrial calcium uniporter (MCU), the primary channel responsible for Ca2+ entry into the mitochondrial matrix. nih.govresearchgate.net
In pancreatic insulin-secreting cells, acute treatment with kaempferol was found to increase the rise in mitochondrial Ca2+ during glucose stimulation. nih.govresearchgate.net This enhanced mitochondrial calcium accumulation potentiates cellular energetics and is an activating signal for insulin (B600854) secretion. nih.gov Importantly, this effect was observed without altering the expression level of the MCU protein itself, suggesting a direct modulatory effect on the channel's activity. nih.govresearchgate.net While a massive and sustained increase in mitochondrial calcium can trigger cell death, the transient, potentiated uptake induced by kaempferol was not associated with cytotoxicity or apoptosis in these cells. nih.govresearchgate.net This specific modulation of mitochondrial calcium highlights a sophisticated mechanism by which kaempferol can influence cellular metabolism and secretion processes. nih.gov
Enzyme Modulation
Inhibition of Matrix Metallopeptidases (MMPs)
Matrix metallopeptidases (MMPs) are a family of zinc-dependent endopeptidases that are essential for the degradation of the extracellular matrix (ECM). mdpi.com Overexpression and excessive activity of MMPs, particularly MMP-2 and MMP-9 (also known as gelatinases), are strongly associated with tumor invasion and metastasis. nih.gov Kaempferol has demonstrated significant inhibitory effects on both the expression and activity of these key enzymes. nih.govresearchgate.netnih.gov
In studies using human breast carcinoma (MDA-MB-231) and oral cancer (SCC4) cells, kaempferol was shown to reduce the enzymatic activity of MMP-2 and MMP-9. researchgate.netnih.gov This inhibition occurs at multiple levels. Kaempferol can decrease the protein levels of these MMPs and also suppress their gene expression by downregulating their mRNA levels. researchgate.netnih.gov
The mechanism for this suppression often involves the inhibition of upstream signaling pathways that regulate MMP transcription. Research indicates that kaempferol can block the activation of transcription factors like activator protein-1 (AP-1) and inhibit signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38). nih.govnih.gov By interfering with these signaling networks, kaempferol effectively reduces the transcriptional activation of MMP-2 and MMP-9 genes, thereby diminishing the invasive potential of cancer cells. nih.govnih.gov
| MMP Type | Cell Line | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| MMP-2, MMP-9 | MDA-MB-231 (Human Breast Carcinoma) | Reduced activity, protein, and mRNA expression | Inhibition of MAPK pathway and AP-1 activation | nih.govresearchgate.net |
| MMP-2 | SCC4 (Human Tongue Squamous Cell Carcinoma) | Reduced activity, protein, and mRNA expression | Inhibition of ERK1/2 phosphorylation and c-Jun/AP-1 activity | nih.gov |
Inhibition of Nitric Oxide Synthase (NOSII/iNOS)
Inducible nitric oxide synthase (iNOS or NOSII) is an enzyme that produces large quantities of nitric oxide (NO), a signaling molecule involved in inflammatory processes. While NO has important physiological roles, its overproduction by iNOS during chronic inflammation is linked to tissue damage and the progression of various inflammatory diseases and cancers.
Flavonoids, including compounds structurally related to kaempferol, have been shown to be effective inhibitors of iNOS expression. nih.govnih.gov For example, methoxyflavonoids isolated from Kaempferia parviflora were found to markedly inhibit the production of NO in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov This effect was attributed to the strong, dose-dependent inhibition of both iNOS mRNA and iNOS protein expression. nih.gov Similarly, other flavonoids have been shown to decrease NO production by inhibiting LPS-induced iNOS gene expression without directly blocking the enzyme's catalytic activity. nih.gov By suppressing the expression of the iNOS enzyme, kaempferol and related flavonoids can reduce the excessive production of nitric oxide in inflammatory settings. nih.govnih.gov
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain. Research has primarily focused on Kaempferol, the aglycone of this compound, demonstrating its ability to suppress COX-2 expression. In studies involving mouse skin epidermal cells, Kaempferol was found to inhibit UVB-induced COX-2 protein expression. This inhibition occurs at the transcriptional level by suppressing the activity of the COX-2 promoter.
Furthermore, in human hepatocyte-derived Chang Liver cells, Kaempferol produced a significant concentration-dependent decrease in COX-2 protein levels. This effect is linked to the blockade of the nuclear factor kappa B (NF-κB) pathway, which is crucial for the up-regulation of pro-inflammatory genes like COX-2. Animal studies have also shown that administration of Kaempferol can significantly alleviate increased COX-2 expression in the lung and trachea tissues of mice.
Inhibition of Topoisomerase IV
Topoisomerases are essential enzymes that manage the topology of DNA and are vital for DNA replication. While extensive research on the interaction between this compound and Topoisomerase IV is limited, broader studies on related flavonoids and topoisomerases provide some insight. Kaempferol glycosides have been noted for their ability to inhibit Topoisomerase IV, contributing to their antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Research on other topoisomerases has shown that certain bioflavonoids, including Kaempferol, can directly inhibit topoisomerase II. nih.gov One study on various flavonol glycosides identified them as catalytic inhibitors of eukaryotic topoisomerase I and topoisomerase II. acs.org A specific kaempferol glycoside with an acetyl group was found to be the strongest inhibitor of all enzymes tested in that study. acs.org However, the kinetic interactions of Kaempferol with topoisomerase II appear to be distinct from traditional inhibitors like etoposide (B1684455). nih.gov
Modulation of Hepatic Enzymes
This compound and its aglycone, Kaempferol, have been shown to modulate the activity of various hepatic enzymes, which is significant for liver health and metabolism.
Gluconeogenesis: In diet-induced obese mice, Kaempferol administration was found to decrease the activity of key gluconeogenic enzymes, pyruvate (B1213749) carboxylase (PC) and glucose-6-phosphatase, in the liver. This suggests a role in suppressing hepatic glucose production.
Insulin Sensitivity: The compound increased the activity of Akt and hexokinase in the liver, which enhances hepatic insulin sensitivity.
Alcohol Metabolism: High alcohol intake can lead to hepatotoxicity partly through the metabolic activity of the enzyme CYP2E1. Kaempferol has been shown to suppress the hepatic activity of CYP2E1, thereby potentially mitigating alcohol-induced liver injury.
Liver Injury Markers: Studies in animal models have demonstrated that Kaempferol can reduce elevated levels of key liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in cases of alcoholic fatty liver disease, indicating a hepatoprotective effect.
Modulation of UDP-Glucuronosyltransferase (UGT1A9)
UDP-glucuronosyltransferases (UGTs) are a family of enzymes crucial for the metabolism and elimination of numerous drugs, toxins, and endogenous substances. UGT1A9, in particular, is a key enzyme in the liver that metabolizes a wide range of substrates.
The modulation of UGT1A9 by flavonoids is an area of active research due to the potential for herb-drug interactions. Propofol (B549288), a known substrate for UGT1A9, is often used as a probe to study the enzyme's activity. Studies have shown that other flavonoids can exhibit inhibitory effects on UGT1A9. For instance, wogonin (B1683318) has been shown to competitively inhibit propofol glucuronidation catalyzed by human liver microsomes, a reaction primarily mediated by UGT1A9. This highlights that flavonoids as a class can interact with and modulate the activity of this important metabolic enzyme. While direct studies on this compound are not extensively detailed, the general behavior of flavonoids suggests a potential for interaction with UGT1A9.
Regulation of Gene Expression
Kaempferol and its glycosides can exert their biological effects by modulating the expression of various critical genes. This regulation occurs across different cellular pathways, influencing processes from oxidative stress response to apoptosis.
In studies using human leukemia cells (HL-60), co-incubation with Kaempferol and the anticancer drug etoposide led to an increased expression of several antioxidant genes. nih.gov Specifically, the expression of HO-1, SOD1, SOD2, and NQO1 was upregulated compared to cells treated with etoposide alone. nih.gov This suggests that Kaempferol can enhance the cellular antioxidant defense system at the genetic level. nih.gov
Furthermore, in a model of mucopolysaccharidosis, a combination of genistein (B1671435) and Kaempferol was found to regulate the expression of a significant percentage of genes involved in glycosaminoglycan (GAG) metabolism. In MCF-7 breast cancer cells, a derivative, Kaempferol 3-rutinoside-4'-glucoside, was shown to significantly increase the expression of the apoptosis-related gene FOXO3.
| Gene | Effect of Kaempferol/Glycoside | Cell/System Studied | Observed Outcome |
|---|---|---|---|
| HO-1 | Upregulation | HL-60 Leukemia Cells | Increased antioxidant defense |
| SOD1 / SOD2 | Upregulation | HL-60 Leukemia Cells | Enhanced antioxidant enzyme expression |
| NQO1 | Upregulation | HL-60 Leukemia Cells | Increased antioxidant defense |
| FOXO3 | Upregulation | MCF-7 Breast Cancer Cells | Promotion of apoptosis |
| GAG Metabolism Genes | Modulation | Mucopolysaccharidosis I Fibroblasts | Regulation of glycosaminoglycan synthesis |
Preclinical Investigations of Therapeutic Efficacy
Anticancer Potential
The anticancer properties of Kaempferol and its glycosides have been investigated in numerous preclinical studies, revealing a multi-targeted approach to inhibiting cancer progression. These compounds have been shown to selectively affect cancerous cells without harming healthy ones. The mechanisms of action include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis and angiogenesis.
In vitro studies have demonstrated that Kaempferol exerts antitumor effects by controlling tumor cell proliferation, migration, and invasion. For example, Kaempferol has been shown to significantly inhibit cell growth and trigger apoptosis in renal cell carcinoma lines (786-O and 769-P). The underlying mechanisms include the inhibition of MMP-2 protein, downregulation of AKT phosphorylation, and upregulation of p21 expression.
While Kaempferol shows potent anticancer activity, some studies suggest its glycoside derivatives may have different or sometimes less potent effects. For instance, in one study, Kaempferol induced over 80% growth inhibition in HL-60 cells, whereas Kaempferol 3-O-glucoside and Kaempferol 3-O-rutinoside had a much weaker effect. nih.gov This suggests that the aglycone form may be more active in certain cancer models.
| Cancer Type | Cell Line(s) | Observed Effects | Key Molecular Mechanisms |
|---|---|---|---|
| Renal Cell Carcinoma | 786-O, 769-P | Inhibition of cell growth, induction of apoptosis, prevention of migration and invasion | Inhibition of MMP-2, downregulation of AKT phosphorylation, upregulation of p21 |
| Breast Cancer | MCF-7 | Induction of apoptosis | Upregulation of FOXO3 gene expression (by a glycoside derivative) |
| Leukemia | HL-60 | Inhibition of cell growth | Potent growth inhibition by Kaempferol (aglycone) |
| General | Various | Cell cycle arrest, inhibition of angiogenesis, inhibition of metastasis | Downregulation of epithelial-mesenchymal transition (EMT) markers, modulation of PI3K/Akt pathway |
Lack of Extensive Research Limits a Comprehensive Review of this compound's Biological Activities
While the flavonoid kaempferol has been the subject of numerous studies for its potential health benefits, a comprehensive review of the specific biological activities of its derivative, this compound, is significantly hindered by a scarcity of dedicated research. Investigations into this particular glycoside are limited, and the available data is insufficient to construct a detailed analysis of its therapeutic potential across various aspects of cancer biology and inflammation as requested.
A study investigating the anti-cancer effects of kaempferol and its derivatives on human pancreatic cancer cell lines found that kaempferol 4'-O-glucoside did not exhibit any anti-cancer activity in their experimental models nih.govnih.gov. This finding contrasts with the observed effects of the parent compound, kaempferol, which demonstrated inhibitory effects on cancer cell growth and migration nih.govnih.gov. The difference in activity highlights the significant role that glycosylation—the attachment of sugar moieties—plays in the biological function of flavonoids. The specific positioning of the glucoside at the 4'-position appears to alter the molecule's properties in such a way that it did not produce the anti-cancer effects seen with the aglycone form in this context.
Further complicating a clear understanding of this compound is the fact that much of the research on kaempferol glycosides does not specify the precise location of the sugar attachment. When glycosides are studied, they are often complex structures with multiple sugar units, making it difficult to attribute the observed biological effects to a single glucoside at the 4'-position.
The anti-inflammatory activities of various kaempferol glycosides have been investigated, with some showing potential in modulating inflammatory pathways nih.govresearchgate.netmdpi.com. However, these studies often examine a range of glycosides without singling out the 4'-glucoside for individual analysis. Therefore, specific data on the anti-inflammatory properties of this compound remains elusive.
Due to the limited and, in some cases, negative findings regarding the direct anti-cancer activity of this compound, and the general lack of focused research on this specific compound, a detailed article on its biological activities and therapeutic potential as outlined cannot be accurately generated at this time. The scientific literature to date does not provide sufficient evidence to support a thorough discussion on its effects on cancer cell proliferation, apoptosis, angiogenesis, metastasis, or glycolysis in various cancer models.
Anti-inflammatory Activities
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8)
Inflammation is a complex biological response to harmful stimuli, and pro-inflammatory cytokines play a crucial role in this process. Chronic inflammation is implicated in various diseases. Research into the anti-inflammatory effects of flavonoids has shown that many can modulate the production of these cytokines.
While direct studies on this compound are scarce, research on the aglycone, kaempferol, has demonstrated significant anti-inflammatory properties. Kaempferol has been shown to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). For instance, in various experimental models, kaempferol has been observed to suppress the signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, that are responsible for the transcription of these cytokine genes.
A study on kaempferol-3-O-β-D-glucuronate, a similar glycoside, showed that it could mildly inhibit the lipopolysaccharide (LPS)-induced production of IL-6 and TNF-α in a dose-dependent manner in BV2 microglial cells. This suggests that glycosylation does not necessarily abolish the anti-inflammatory activity of kaempferol, and similar activities might be expected from this compound, though this requires direct experimental verification.
Table 1: Effects of Kaempferol and its Derivatives on Pro-inflammatory Cytokine Production
| Compound | Cell Line/Model | Stimulant | Cytokine(s) Inhibited | Reference |
| Kaempferol | Various | LPS, etc. | TNF-α, IL-1β, IL-6 | General finding in multiple studies |
| Kaempferol-3-O-β-D-glucuronate | BV2 microglia | LPS | IL-6, TNF-α |
Inhibition of Oxidative Stress in Inflammatory Conditions
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is closely linked to inflammation. Many flavonoids, including kaempferol, are known for their antioxidant properties.
Kaempferol has been shown to mitigate oxidative stress through various mechanisms, including direct scavenging of free radicals and enhancement of the endogenous antioxidant defense systems. It can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant response elements.
Table 2: Antioxidant Activity of Kaempferol and its Derivatives
| Compound | Model | Key Findings | Reference |
| Kaempferol | Various in vitro and in vivo models | Scavenges free radicals, activates Nrf2 pathway | |
| Kaempferol-3-O-β-D-glucuronate | LPS-stimulated BV2 cells | Attenuates ROS levels |
Effects on T-cell Proliferation
T-cells are critical components of the adaptive immune system, and their proliferation is a hallmark of immune responses. In the context of autoimmune diseases and chronic inflammation, inhibiting T-cell proliferation can be a therapeutic strategy.
Research on kaempferol has indicated its potential to modulate T-cell activity. Studies have shown that kaempferol can inhibit the proliferation of T-lymphocytes. This effect is thought to be mediated through the suppression of signaling pathways that are essential for T-cell activation and proliferation. The specific effects of this compound on T-cell proliferation have not been extensively studied.
Antimicrobial Properties
The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources. Flavonoids have been identified as a promising class of compounds with potential antimicrobial activity.
Antibacterial Activity (e.g., against MRSA)
While there is a lack of specific data on the antibacterial activity of this compound, studies on other kaempferol glycosides have shown promising results. For example, kaempferol glycosides isolated from Laurus nobilis have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
One study investigated the antibacterial properties of kaempferol-3-O-glucoside isolated from Annona muricata. This compound exhibited broad-spectrum activity against several bacterial species. The minimum inhibitory concentrations (MICs) for kaempferol-3-O-glucoside against a panel of bacteria ranged from 0.625 to 5.00 µg/mL.
Table 3: Antibacterial Activity of Kaempferol-3-O-glucoside
| Bacterial Species | Minimum Inhibitory Concentration (µg/mL) |
| Staphylococcus aureus | 1.25 |
| Bacillus cereus | 2.50 |
| Escherichia coli | 5.00 |
| Pseudomonas aeruginosa | 2.50 |
| Salmonella typhi | 0.625 |
| Klebsiella pneumoniae | 1.25 |
Data for Kaempferol-3-O-glucoside, not this compound.
Antifungal Activity
Similar to its antibacterial properties, the antifungal activity of this compound has not been specifically documented. However, research on related compounds provides some insights. Kaempferol-3-O-glucoside has been shown to possess antifungal activity against a range of fungal species. The MIC values for this compound against various fungi were found to be between 1.25 and 5.00 µg/mL.
Table 4: Antifungal Activity of Kaempferol-3-O-glucoside
| Fungal Species | Minimum Inhibitory Concentration (µg/mL) |
| Aspergillus niger | 2.50 |
| Aspergillus flavus | 5.00 |
| Candida albicans | 1.25 |
| Penicillium notatum | 2.50 |
Data for Kaempferol-3-O-glucoside, not this compound.
Anti-protozoal Activity
The potential of flavonoids as anti-protozoal agents is an emerging area of research. There is limited information available regarding the anti-protozoal effects of this compound. However, studies on other kaempferol glycosides have indicated some activity. For instance, kaempferol-O-glucosides have been reported to show activity against Plasmodium falciparum, the parasite responsible for malaria. Further research is needed to specifically evaluate the anti-protozoal potential of this compound.
Hepatoprotective Effects
Neuroprotective Effects
The neuroprotective potential of flavonoids, including kaempferol and its glycosides, is an active area of research. While there is evidence for the neuroprotective effects of other kaempferol glycosides, direct evidence for this compound is lacking.
A study on kaempferol-3-O-glucoside (KGS) , an isomer of the target compound, demonstrated neuroprotective effects in a model of transient focal stroke. plos.orgresearchgate.net The findings indicated that KGS could reduce brain infarct volume and neuronal injury by inhibiting neuroinflammation through the suppression of STAT3 and NF-κB activation. plos.org It is crucial to note that while KGS and this compound are structurally similar, their biological activities may differ, and these findings cannot be directly attributed to this compound without specific research.
Cardioprotective Effects
The cardioprotective effects of kaempferol have been documented in various preclinical studies. nih.govnih.govresearchgate.net These studies suggest that kaempferol may protect the heart through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. However, research specifically investigating the cardioprotective activities of this compound is not available.
Protection against Anoxia/Reoxygenation-induced Damage:Similarly, the literature search did not yield any studies that specifically examined the protective effects of this compound against anoxia/reoxygenation-induced damage in cardiomyocytes.
Based on an extensive review of the available scientific literature, it is not possible to provide a detailed article focusing solely on the biological activities and therapeutic potential of the specific chemical compound “this compound” according to the requested outline.
The existing body of research predominantly investigates the aglycone form, kaempferol , or discusses kaempferol glycosides as a general class. There is a significant lack of studies dedicated specifically to the 4'-glucoside isomer. The position of the glycosidic bond on the flavonoid backbone is a critical determinant of a molecule's biological activity, bioavailability, and metabolic fate. Therefore, extrapolating findings from kaempferol or other kaempferol glycosides (such as those with a sugar moiety at the 3 or 7 position) to this compound would be scientifically inaccurate and speculative.
For an article to be generated that meets the required standards of scientific accuracy and strictly adheres to the provided outline for this compound, dedicated research studies focusing on this specific compound are necessary. Such studies are not sufficiently available in the public domain at this time.
Bioavailability and Pharmacokinetics of Kaempferol 4 Glucoside
Absorption and Distribution Studies
The absorption of flavonoids, including kaempferol (B1673270) and its glycosides, primarily occurs in the small intestine. nih.gov The structural form of these compounds, whether as an aglycone (the non-sugar part) or a glycoside (with a sugar moiety), significantly influences their uptake. While the aglycone form of kaempferol can be absorbed through passive diffusion due to its lipophilic nature, evidence also points towards facilitated diffusion and active transport mechanisms. nih.govnih.gov
For glycosides like kaempferol 4'-glucoside, the absorption process can be more complex. Some glycosides require hydrolysis into their aglycone form before they can be absorbed. nih.gov This hydrolysis can be facilitated by enzymes like lactase-phlorizin hydrolase located on the intestinal brush border. acs.org Alternatively, certain glycosides can be transported directly into the enterocytes (intestinal absorptive cells) by transporters such as the sodium-dependent glucose transporter 1 (SGLT1). acs.orgresearchgate.net Once inside the enterocyte, they can be hydrolyzed by cytosolic β-glucosidase. mdpi.com
After absorption, kaempferol and its metabolites are distributed throughout the body. They can enter the systemic circulation and reach various tissues. nih.gov The liver plays a central role in the metabolism of these compounds before they are distributed further. nih.gov
Factors Influencing Bioavailability
The bioavailability of this compound, which is the fraction of the ingested dose that reaches the systemic circulation, is governed by several key factors.
Impact of Glycosidic Moiety on Solubility and Bioavailability
The presence and type of the sugar moiety attached to the kaempferol backbone are critical determinants of its bioavailability. nih.gov Glycosylation, the attachment of a sugar group, generally increases the water solubility of flavonoids. ijper.orgnih.govresearchgate.net This enhanced solubility can be a double-edged sword. While it makes the compound more soluble in the aqueous environment of the gut, the highly polar nature of glycosides can hinder their passive diffusion across the lipid-rich cell membranes of the intestine. nih.gov
Role of Gut Microbiota in Metabolism and Absorption
The gut microbiota, the vast community of microorganisms residing in the large intestine, plays a significant role in the metabolism of flavonoids that are not absorbed in the small intestine. nih.govmdpi.com Kaempferol glycosides that reach the colon can be metabolized by bacterial enzymes. nih.gov These enzymes can cleave the sugar moieties, releasing the aglycone kaempferol. nih.gov
Effect of Complexation (e.g., with Cyclodextrins) on Bioavailability
The bioavailability of poorly soluble compounds like some flavonoids can be enhanced through complexation with other molecules. Cyclodextrins, which are cyclic oligosaccharides, are known to form inclusion complexes with various guest molecules, thereby improving their solubility and stability. nih.govresearchgate.net
Studies have investigated the complexation of this compound with different types of β-cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and methylated-β-cyclodextrin (M-β-CD). nih.govresearchgate.net Research has shown that this compound can form a 1:1 inclusion complex with these cyclodextrins. nih.govresearchgate.net The formation of these complexes can improve the utilization of kaempferol and its glycosides in various applications. nih.gov The stability of these complexes can be influenced by factors such as the type of cyclodextrin (B1172386) and the pH of the environment. nih.govresearchgate.net By increasing the solubility of this compound, complexation with cyclodextrins presents a potential strategy to enhance its bioavailability.
Pharmacokinetic Profiling in Preclinical Models
Pharmacokinetic studies in preclinical models, such as rats, provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. These studies help to characterize key parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which reflects the total drug exposure.
A study evaluating the pharmacokinetics of quercetin-4'-O-glucoside, a structurally similar flavonoid glycoside, in rats after oral and intravenous administration reported an absolute bioavailability of 4.7%. elsevierpure.comjomh.org While specific data for kaempferol-4'-glucoside was not the focus of this particular study, it provides a reference point for the expected low oral bioavailability of such flavonoid glycosides. Another study on kaempferol itself in rats showed it had a time to maximum concentration (Tmax) of 0.25 ± 0.13 hours and a maximum concentration (Cmax) of 38.84 ± 9.05 ng/mL. researchgate.net However, it's important to note that the glycoside form would likely have a different pharmacokinetic profile.
The table below summarizes pharmacokinetic parameters for quercetin-4'-O-glucoside from a study in rats, which can offer comparative insights.
| Parameter | Intravenous Administration | Oral Administration |
| Cmax (ng/mL) | 10.72 ± 2.70 | 2.83 ± 0.34 |
| AUCinf (min·ng/mL) | 511.38 ± 248.11 | 481.44 ± 65.72 |
| Data for Quercetin-4'-O-Glucoside in rats. elsevierpure.comjomh.org |
It is important to emphasize that pharmacokinetic profiles can vary significantly between different compounds and animal models. Therefore, direct pharmacokinetic data for this compound is essential for a complete understanding of its behavior in the body.
Research Methodologies and Analytical Approaches
In Vitro Research Models
In vitro studies are fundamental to understanding the molecular mechanisms of Kaempferol (B1673270) 4'-glucoside. These experiments, conducted in a controlled laboratory setting outside of a living organism, primarily involve cell line studies and direct enzyme assays.
Cell Line Studies (e.g., Cancer Cell Lines, Endothelial Cells, Macrophage Cells, Microglial Cells)
The biological activity of Kaempferol 4'-glucoside has been explored in various cell lines, although research is less extensive compared to its aglycone, kaempferol. Studies comparing the effects of kaempferol and its glycosides have revealed that the presence and position of the sugar moiety are critical for biological activity.
One study specifically investigating the anti-cancer effects of kaempferol and its derivatives on pancreatic cancer cells found that Kaempferol 4'-O-glucoside did not exhibit any inhibitory effect on the cancer cells, in contrast to the aglycone kaempferol, which precisely inhibited cell viability. This highlights that glycosylation at the 4'-position may negate the cytotoxic activity observed with the parent compound in this specific cancer cell line.
Information regarding the specific effects of this compound on endothelial, macrophage, or microglial cell lines is limited in the current scientific literature, with most research focusing on the kaempferol aglycone or other glycosidic forms.
| Cell Line Type | Specific Cell Line | Observed Finding for this compound |
|---|---|---|
| Cancer Cell Line | Pancreatic Cancer Cells | Showed no inhibitory effect on cell viability, unlike its aglycone, kaempferol. |
| Endothelial Cells | Not Specified | Data specifically for this compound is not readily available in the reviewed literature. |
| Macrophage Cells | Not Specified | Data specifically for this compound is not readily available in the reviewed literature. |
| Microglial Cells | Not Specified | Data specifically for this compound is not readily available in the reviewed literature. |
Enzyme Assays
Enzyme assays are a crucial in vitro method to determine the direct inhibitory or activating effect of a compound on a specific enzyme. Kaempferol 4'-O-glucoside has been evaluated for its potential to inhibit enzymes involved in metabolic diseases.
In a study assessing the inhibitory activity of various flavonoids against Dipeptidyl Peptidase-4 (DPP-4), an enzyme targeted in diabetes therapy, Kaempferol 4'-O-glucoside was found to have a moderate inhibitory effect. nih.gov
| Enzyme | Assay Type | Finding for this compound | Reference |
|---|---|---|---|
| Dipeptidyl Peptidase-4 (DPP-4) | Inhibitory Assay | Exhibited inhibitory activity with an IC50 value of 37.22 ± 0.64 µM. | nih.gov |
In Vivo Research Models
Animal Models (e.g., Rodents) for Disease Studies
While the aglycone kaempferol has been extensively studied in various rodent models for diseases like cancer, inflammation, and metabolic disorders, specific in vivo studies focusing on the therapeutic effects of administering pure this compound are not prominent in the available scientific literature. The bioactivity of flavonoids is heavily influenced by their structure, including glycosylation, which affects absorption and metabolism, meaning the results from kaempferol cannot be directly extrapolated to its 4'-glucoside derivative. nih.gov
Intestinal Perfusion Studies
Intestinal perfusion is a technique used to study the absorption and metabolism of substances directly within a segment of the intestine. Such studies have been conducted on kaempferol to understand its absorption mechanisms. nih.gov However, dedicated intestinal perfusion studies investigating the specific permeability and metabolism of this compound are limited. The absorption of flavonoid glycosides is complex; some may be absorbed intact, while others require hydrolysis by intestinal enzymes or gut microbiota before the resulting aglycone can be absorbed. nih.gov
Advanced Analytical Techniques for Characterization and Quantification
A variety of sophisticated analytical methods are employed to isolate, identify, and quantify this compound in complex matrices like plant extracts and biological samples.
The primary techniques include chromatography and spectrometry. High-Performance Liquid Chromatography (HPLC) is often used for separation, frequently coupled with detectors like a Diode Array Detector (DAD) for preliminary identification based on UV spectra, and Mass Spectrometry (MS) for definitive structural confirmation and sensitive quantification. nih.govkahaku.go.jp Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both qualitative and quantitative analysis of this compound. creative-proteomics.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique, used to provide detailed structural elucidation of the molecule, confirming the identity of the flavonoid core and the precise location and nature of the glucoside attachment at the 4'-position. nih.govnih.govacs.org
Other specialized techniques have also been applied. For instance, Isothermal Titration Calorimetry (ITC) has been used in conjunction with UV-vis absorption and NMR spectroscopy to study the complexation and binding characteristics of this compound with other molecules, such as cyclodextrins. nih.govacs.org
| Technique | Application in this compound Research | Reference |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and quantification in complex samples. Used for characterization in bee pollen. | nih.govcreative-proteomics.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of volatile derivatives; predicted spectra are available for identification. | creative-proteomics.comhmdb.ca |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation, confirming the 4'-glycosidic linkage. Used to study molecular complexation. | nih.govnih.govacs.org |
| Isothermal Titration Calorimetry (ITC) | Investigates the thermodynamics of binding interactions with molecules like β-cyclodextrins. | nih.govacs.org |
| UV-vis Absorption Spectroscopy | Used to monitor changes in the compound's electronic environment during complexation studies. | nih.govacs.org |
| Paper Chromatography | Historical method used for the initial isolation and identification from plant extracts, such as from Ophiopogon jaburan. | tandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for the analysis of this compound and related flavonoids in various samples. ekb.eg This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying the compound even in complex biological or food matrices. creative-proteomics.com
In a typical LC-MS/MS analysis, the sample extract is first injected into an HPLC system, where this compound is separated from other components based on its polarity. The separated compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). In negative ESI mode, this compound forms a deprotonated molecule [M-H]⁻. For this compound (molecular formula C₂₁H₂₀O₁₁), this precursor ion is observed at a mass-to-charge ratio (m/z) of 447. mdpi.comufz.de
Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The precursor ion (m/z 447) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. A significant fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a neutral loss of the glucose moiety (162.1 Da) and the production of a prominent fragment ion corresponding to the kaempferol aglycone at m/z 285.0. mdpi.com This specific fragmentation pattern is a key identifier for kaempferol glycosides.
LC-MS/MS is not only used for qualitative identification but also for quantitative analysis. For instance, in studies of Piquillo peppers, various kaempferol-glucoside derivatives were quantified using kaempferol-7-O-glucoside as an equivalent standard. acs.org The technique has been successfully applied to detect kaempferol glycosides in diverse sources such as honey, fennel, and strawberry fruit. mdpi.comufz.decsic.es
Table 1: Representative LC-MS/MS Data for Kaempferol Glucoside
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | mdpi.comufz.de |
| Precursor Ion [M-H]⁻ (m/z) | 447.1 | mdpi.com |
| Key Fragment Ion (m/z) | 285.0 (Kaempferol aglycone) | mdpi.com |
| Neutral Loss (Da) | 162.1 (Hexose moiety) | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool used for separating and identifying compounds. creative-proteomics.com However, its application to flavonoid glycosides like this compound is limited by the compound's low volatility and thermal instability. Direct analysis by GC-MS is generally not feasible, as the high temperatures required for vaporization would cause the molecule to decompose.
To overcome this, a chemical derivatization step, such as silylation, is necessary to convert the non-volatile glycoside into a more volatile and thermally stable derivative. This process replaces the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. While GC-MS is noted for its ability to help in deducing the structure of kaempferol, the derivatization requirement adds complexity to sample preparation and may not be the preferred method when more direct techniques like LC-MS are available. creative-proteomics.com
Matrix-Assisted Laser Desorption/Ionization Time of Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time of Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a rapid and sensitive technique for the analysis of flavonol glycosides from food and plant sources. nih.govacs.org This method involves co-crystallizing the analyte with a matrix material, such as 2',4',6'-trihydroxyacetophenone, which absorbs laser energy and facilitates the soft ionization of the analyte molecule. nih.gov
MALDI-TOF MS has been successfully used to identify and quantify this compound (referred to as kaempferol glucoside) in samples like almond seedcoats. acs.orgnih.gov The analysis can be performed in both positive and negative ion modes.
Positive Ion Mode : Multiple ion forms are typically observed, including the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and potassium adduct [M+K]⁺. Further fragmentation through the loss of glycosidic residues can also occur, providing more structural information. nih.gov
Negative Ion Mode : This mode generally produces a simpler spectrum, dominated by the deprotonated molecule [M-H]⁻ with minimal fragmentation. nih.gov While providing less structural detail, it offers clear molecular weight information. Studies have shown that kaempferol glycosides may exhibit a lower response in negative mode compared to other flavonoids like quercetin (B1663063) glycosides. nih.gov
A key application of this technique is MALDI-MS imaging (MSI), which allows for the visualization of the spatial distribution of compounds within tissue samples. For example, MALDI-MSI analysis of strawberry sections revealed that kaempferol glucoside (detected as the ion at m/z 447.1) is predominantly located in the epidermis of the fruit. mdpi.com
Table 2: Ions Observed for Kaempferol Glycosides in MALDI-TOF MS
| Ion Mode | Observed Ions | Reference |
|---|---|---|
| Positive | [M+H]⁺, [M+Na]⁺, [M+K]⁺, Fragment ions | nih.gov |
| Negative | [M-H]⁻ | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. researchgate.net Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Proton NMR (¹H NMR) is particularly useful for confirming the structure and studying molecular interactions. In a study investigating the complexation of this compound with β-cyclodextrins, ¹H NMR spectroscopy was used to probe the binding mechanism. nih.govacs.org The results indicated that the planar benzopyranone (A and C rings) portion of the kaempferol moiety is included within the cyclodextrin (B1172386) cavity. nih.gov The presence and configuration of the glucose unit can be confirmed by the signals of its protons, especially the anomeric proton (H-1"). A coupling constant (J) value of around 7-8 Hz for the anomeric proton is characteristic of a β-configuration for the glycosidic linkage. researchgate.net
While complete NMR data for this compound is not always detailed in general literature, data for closely related kaempferol glycosides establish the expected chemical shift regions. researchgate.netptfarm.pl For instance, the aromatic protons of the kaempferol aglycone appear in the δ 6.0-8.5 ppm range, while the sugar protons resonate between δ 3.0-5.5 ppm. researchgate.netptfarm.pl Such analyses are crucial for unambiguously determining the point of glycosylation and the nature of the sugar moiety.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy is a valuable technique for the initial characterization of flavonoids based on their chromophoric systems. The UV-Vis spectrum of a flavonoid is determined by its core structure and substitution pattern. Flavonols like kaempferol typically exhibit two major absorption maxima. sielc.com
Band I , appearing in the 320–385 nm range, is associated with the electronic transitions of the cinnamoyl system (B-ring and the C-ring pyrone).
Band II , appearing in the 250–285 nm range, corresponds to the benzoyl system (A-ring).
The spectrum of the kaempferol aglycone shows absorption maxima at approximately 266 nm and 366 nm. sielc.com Glycosylation at the 4'-hydroxyl group, as in this compound, is expected to influence the position of Band I.
This technique is also used to study interactions with other molecules. In studies of the complexation between this compound and cyclodextrins, UV-Vis spectroscopy was employed to confirm the formation of inclusion complexes and to help determine binding constants. nih.govacs.orgresearchgate.net
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events. It provides a complete thermodynamic profile of a molecular interaction in a single experiment, including the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
The interaction between this compound and different β-cyclodextrin derivatives has been thoroughly investigated using ITC. nih.govacs.orgresearchgate.net In these experiments, a solution of the cyclodextrin is titrated into a solution containing this compound, and the minute amounts of heat released or absorbed are measured.
The key findings from these ITC studies include:
Stoichiometry : this compound binds to sulfobutyl ether-β-cyclodextrin (SBE-β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and methylated-β-cyclodextrin (M-β-CD) in a 1:1 ratio. nih.govacs.org
Thermodynamics : The binding is driven by different forces depending on the pH. At pH 7.4 and 9.0, the interaction is enthalpy-driven. At pH 6.0, the binding is synergistically driven by both favorable enthalpy and entropy changes. nih.govacs.org
Stability : The stability of the formed complex varies with the type of cyclodextrin and the pH. The rank order of the stability constant (K) is SBE-β-CD > HP-β-CD > M-β-CD at a given pH. nih.govacs.org
Table 3: Thermodynamic Parameters for the Binding of this compound to β-Cyclodextrins at pH 7.4 (298.2 K)
| Cyclodextrin Derivative | Binding Constant (K) / M⁻¹ | Enthalpy Change (ΔH) / kJ mol⁻¹ | Entropy Change (TΔS) / kJ mol⁻¹ |
|---|---|---|---|
| SBE-β-CD | 1000 (± 50) | -21.01 (± 0.28) | -3.9 |
| HP-β-CD | 410 (± 19) | -15.15 (± 0.29) | -0.3 |
| M-β-CD | 290 (± 15) | -13.56 (± 0.26) | 0.2 |
Data adapted from Zheng et al., J Agric Food Chem, 2014. nih.gov
Network Pharmacology Approaches
Network pharmacology is a modern computational approach used to understand the complex mechanisms of action of bioactive compounds. frontiersin.org It integrates systems biology, bioinformatics, and polypharmacology to explore the interactions between chemical compounds and multiple biological targets within a network context. This methodology is particularly well-suited for studying natural products like this compound, which may act on numerous targets to exert their effects. researchgate.netnih.gov
The typical workflow for a network pharmacology study of this compound involves several steps:
Target Identification : Potential protein targets of the compound (or its parent aglycone, kaempferol) are predicted using public databases such as SwissTargetPrediction and PharmMapper. frontiersin.org
Disease Target Collection : Genes and proteins associated with a specific disease of interest are collected from databases like GeneCards, OMIM, and TTD. frontiersin.org
Network Construction : The compound's targets and the disease targets are intersected to find common targets. These are then used to construct a protein-protein interaction (PPI) network, often using resources like the STRING database. nih.gov
Enrichment Analysis : The key targets in the network are analyzed using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis. This step reveals the biological processes, molecular functions, and signaling pathways that are most significantly affected. nih.govnih.gov
Studies on kaempferol have used this approach to explore its potential mechanisms in conditions like non-small cell lung cancer and endometrial cancer. frontiersin.orgnih.gov These analyses have identified key targets such as AKT1, EGFR, PIK3R1, and HSD17B1 and implicated critical signaling pathways like the PI3K-AKT pathway and estrogen metabolism. frontiersin.orgnih.gov One study specifically mentioned kaempferol 3-rutinoside-4'-glucoside in a network pharmacology investigation of anti-cancer compounds. researchgate.net This approach provides a powerful hypothesis-generating tool to guide further experimental validation of the compound's biological activities. frontiersin.org
Target Prediction and Overlapping Gene Analysis
Target identification is a critical first step in understanding the pharmacological mechanism of a natural product. For kaempferol and its glycosides, computational strategies are employed to predict their protein targets within the human body. Methods like PharmMapper and TargetHunter are utilized to screen for potential targets. nih.gov One theoretical study on kaempferol glycosides suggested that they have a high preference for inhibiting lyase and other enzymatic targets. raco.cat
In network pharmacology, a common approach involves identifying the targets of an active compound and overlapping them with genes known to be associated with a specific disease. For instance, in studies on the parent compound kaempferol for conditions like osteoporosis, researchers first identify potential targets from databases such as TCMSP, BATMAN-TCM, and TCMID. nih.gov These predicted targets are then cross-referenced with disease-related genes from databases like GeneCards, OMIM, and DisGeNET to find overlapping genes, which are considered the most probable therapeutic targets. nih.gov This integrated strategy helps to rapidly identify potential leads and formulate hypotheses about the compound's mechanism of action. nih.gov
Table 1: Example of Predicted Hub Gene Targets for Kaempferol in Disease Models This table is illustrative of the types of targets identified for the parent compound, kaempferol, through network pharmacology.
| Gene Symbol | Protein Name | Associated Disease Model |
|---|---|---|
| AKT1 | RAC-alpha serine/threonine-protein kinase | Osteoporosis, Type 2 Diabetes |
| IL6 | Interleukin-6 | Osteoporosis |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | Osteoporosis |
| TNF | Tumor necrosis factor | Osteoporosis |
| MAPK3 | Mitogen-activated protein kinase 3 | Osteoporosis |
| VEGFA | Vascular endothelial growth factor A | Osteoporosis |
| EGFR | Epidermal growth factor receptor | Osteoporosis, Type 2 Diabetes |
| SRC | Proto-oncogene tyrosine-protein kinase Src | Type 2 Diabetes |
| CASP3 | Caspase-3 | Osteoporosis, Type 2 Diabetes |
Source: Adapted from network pharmacology studies on kaempferol. nih.govnih.gov
Gene Ontology (GO) and KEGG Enrichment Analysis
Once a list of potential target genes is established, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand their collective biological significance. nih.gov
Gene Ontology (GO) analysis categorizes the target genes into three domains:
Biological Process: The larger biological objectives to which the gene products contribute. For kaempferol's targets, these often include metabolic processes, negative regulation of proliferation, and responses to oxidative stress. nih.gov
Cellular Component: The parts of a cell where the gene products are located.
Molecular Function: The elemental activities of gene products at the molecular level, such as binding or catalytic activity.
KEGG Pathway Analysis identifies the specific biochemical pathways in which the target genes are involved. For active compounds in apple pollen, including kaempferol derivatives, analyses revealed enrichment in pathways like the PI3K-Akt signaling pathway, insulin (B600854) resistance, and TNF signaling pathway. nih.gov Similarly, in studies related to sweet potato metabolites including kaempferol-4′-O-glucoside, enriched pathways included the biosynthesis of secondary metabolites, phenylpropanoid biosynthesis, and flavonoid biosynthesis. mdpi.comnih.gov These analyses provide a systems-level view of how the compound might exert its effects.
Protein-Protein Interaction (PPI) Network Construction
To further elucidate the relationships between the predicted targets, a Protein-Protein Interaction (PPI) network is constructed using databases like STRING. nih.gov This network maps the known and predicted interactions between the target proteins. By applying network analysis algorithms, researchers can identify "hub" genes or proteins, which are highly interconnected nodes within the network. nih.gov These hubs, such as AKT1, JUN, TNF, and EGFR, are often critical for the biological process and are considered key targets for therapeutic intervention. nih.gov The construction of these networks helps to visualize the complex interplay of proteins that are potentially modulated by this compound.
Molecular Docking Simulations
Molecular docking is a computational simulation technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor or protein). nih.govmjcce.org.mk This method is used to validate the interactions suggested by target prediction and PPI analysis. Software like AutoDock Vina is used to calculate the binding energy between the compound and its protein target; a lower binding energy score indicates a more stable and favorable interaction. nih.gov
For example, molecular docking studies on kaempferol, the parent aglycone, have shown strong binding affinities to key target proteins like AKT1, MAPK3, and SRC. nih.govnih.gov In one study, the binding energies between kaempferol and top target proteins for osteoporosis were found to be in the range of -6.4 to -10.8 kcal/mol, indicating stable binding. nih.gov Another study focusing on jack bean urease used molecular dynamics simulations to confirm that kaempferol forms a stable complex within the enzyme's binding pocket. researchgate.net These simulations provide atomic-level insights into how this compound might interact with and modulate the function of specific proteins.
Stability and Formulation Studies
While computational studies predict biological activity, the practical application of this compound depends on its stability and its formulation into an effective delivery system. creative-proteomics.com A significant challenge for many flavonoids, including kaempferol and its glycosides, is their low solubility in aqueous solutions, which can limit bioavailability. mnba-journal.com
Research has been conducted to improve these properties. A key study explored the complexation of this compound with different β-cyclodextrin derivatives: sulfobutyl ether-β-cyclodextrin (SBE-β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and methylated-β-cyclodextrin (M-β-CD). nih.gov
Key Findings from Complexation Study:
Stoichiometry: this compound forms a 1:1 inclusion complex with all three cyclodextrins. nih.gov
pH-Dependence: The stability of the complex is pH-dependent, with the greatest stability observed at pH 6.0, followed by pH 7.4, and then pH 9.0. nih.gov
Stability Constants: The rank order of the stability constants for the complexes was SBE-β-CD > HP-β-CD > M-β-CD at the same pH level. nih.gov
Inclusion Mode: Spectroscopic analysis suggested that the planar benzopyran-4-one part of the this compound molecule is included within the cavity of the β-cyclodextrin. nih.gov
These studies demonstrate that forming inclusion complexes with cyclodextrins is a viable strategy to enhance the utility of this compound in food and pharmaceutical applications. nih.gov General stability studies on kaempferol-rich extracts also highlight the importance of evaluating stability under various conditions to develop stable formulations for nutraceutical or pharmaceutical use. creative-proteomics.comnih.gov
Future Directions and Translational Research
Elucidation of Unclear Action Mechanisms
A significant hurdle in the therapeutic development of Kaempferol (B1673270) 4'-glucoside is the incomplete understanding of its precise mechanisms of action. Much of the current knowledge is extrapolated from its aglycone, kaempferol, which is known to modulate numerous signaling pathways involved in cancer, inflammation, and oxidative stress. nih.govspandidos-publications.com However, the presence and position of the glucoside moiety can significantly alter the compound's biological activity.
For instance, a study on pancreatic cancer cells revealed that while kaempferol exhibited anti-cancer effects, Kaempferol 4'-O-glucoside showed no inhibitory activity, suggesting the glucose group at the 4'-position hinders its efficacy in this specific context. mdpi.com Conversely, in the context of diabetes, Kaempferol 4'-O-glucoside demonstrated a higher inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4) compared to kaempferol itself. nih.gov This highlights that the glycosylation is not merely a structural variant but a determinant of biological function, which can be either beneficial or detrimental depending on the therapeutic target.
Future research must therefore focus on delineating the specific molecular targets and signaling pathways modulated by Kaempferol 4'-glucoside. It is unclear whether the compound acts directly, or if it requires hydrolysis to kaempferol to exert its effects. nih.gov Investigating its interaction with cell surface receptors, intracellular enzymes, and transcription factors is crucial. Studies have indicated that kaempferol glycosides may inhibit the transcription factor PPARγ and reduce levels of the inflammatory cytokine TNF-α, but specific validation for the 4'-glucoside is needed. frontiersin.org
Development of Novel this compound Formulations (e.g., Nanoparticles)
A major challenge in the translational path of many flavonoids, including kaempferol and its glycosides, is their low bioavailability, which is often attributed to poor water solubility and extensive metabolism. nih.govmnba-journal.comresearchgate.net To overcome these limitations, the development of novel formulations is a key future direction.
While research into nanoparticle-based delivery systems has shown promise for kaempferol, specific applications for this compound are not yet widely reported. mdpi.commnba-journal.commnba-journal.com These advanced formulations, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, can enhance solubility, protect the compound from degradation, and potentially enable targeted delivery to disease sites, thereby increasing its therapeutic efficacy.
Another approach involves complexation with molecules like cyclodextrins, which has been shown to improve the solubility of this compound. medchemexpress.com Future studies should systematically develop and evaluate various formulations of this compound to improve its pharmacokinetic profile.
Table 1: Potential Formulation Strategies for this compound
| Formulation Type | Potential Advantages | Research Focus |
| Nanoparticles | Improved solubility, enhanced stability, targeted delivery, controlled release. | Development and characterization of this compound-loaded nanoparticles. |
| Liposomes | Encapsulation of both hydrophilic and lipophilic drugs, biocompatibility. | Investigation of liposomal formulations to improve bioavailability. |
| Cyclodextrin (B1172386) Complexes | Increased aqueous solubility, enhanced stability. | Optimization of complexation efficiency and in vivo performance. |
Further Preclinical Validation in Disease Models
Robust preclinical evidence is the cornerstone of translational research. While kaempferol has been evaluated in numerous disease models, specific preclinical data for this compound are sparse. nih.govnih.gov As noted, its effect can differ significantly from the aglycone. mdpi.com
Therefore, a critical future step is the comprehensive evaluation of this compound in a variety of validated in vivo disease models. This includes, but is not limited to, models for cancer, diabetes, neurodegenerative diseases, and inflammatory conditions. researchgate.netnih.gov Such studies are essential to establish its efficacy, determine effective dose ranges, and identify potential toxicities. The lack of inhibitory action in pancreatic cancer cells underscores the necessity of not assuming activity based on the aglycone. mdpi.com
Exploration of Additional Therapeutic Applications
The known biological activities of kaempferol and its glycosides suggest a broad therapeutic potential. plos.orgmdpi.com However, the specific therapeutic landscape for this compound remains largely uncharted.
Future research should systematically screen this compound for activity against a wider range of diseases. Its demonstrated ability to inhibit DPP-4 suggests a clear path for investigation in the context of type 2 diabetes. nih.gov Other promising areas, based on the activities of related compounds, include neuroprotection, antiviral applications, and the management of cardiovascular diseases. researchgate.netnih.govmdpi.com Exploring these avenues could uncover novel therapeutic uses for this specific glycoside.
Investigation of Structure-Activity Relationships for Glycosides
Understanding how the chemical structure of a compound relates to its biological activity is fundamental for drug development. For kaempferol glycosides, the type of sugar and its attachment point on the flavonoid backbone are known to influence their effects. nih.govfrontiersin.org
Systematic structure-activity relationship (SAR) studies are needed to understand the role of the 4'-glucoside moiety. As seen with DPP-4 inhibition, this specific glycosylation can enhance activity. nih.gov Theoretical studies on other kaempferol glycosides have pointed to the importance of the B-ring in their chemical reactivity. raco.cat Future SAR studies should include this compound to create a comprehensive map of how different glycosylation patterns affect activity at various biological targets. This knowledge will be invaluable for the potential design of more potent and selective second-generation analogues.
Table 2: Observed Structure-Activity Insights for Kaempferol Glycosides
| Compound/Feature | Target/Activity | Observation | Reference |
| Kaempferol 4'-O-glucoside | DPP-4 Inhibition | More active than the aglycone kaempferol. | nih.gov |
| Kaempferol 4'-O-glucoside | Pancreatic Cancer Cell Viability | Inactive, whereas the aglycone kaempferol is active. | mdpi.com |
| Glycosylation Position | General Bioactivity | The position of the sugar moiety significantly influences the compound's biological effects. | nih.govfrontiersin.org |
| B-ring of Kaempferol Glycosides | Electron Donating Capacity | Theoretical studies suggest the B-ring is a key region for chemical interactions. | raco.cat |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics)
The integration of advanced "omics" technologies, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), can provide a comprehensive, system-wide view of the biological effects of this compound. While these technologies have been used to study flavonoids in plants, their application to understand the therapeutic mechanisms of this compound is a significant future direction. nih.govmdpi.com
Proteomics can identify the proteins whose expression levels or post-translational modifications are altered by the compound, revealing its molecular targets and affected pathways. Metabolomics can map the changes in the cellular metabolic profile, providing insights into its impact on cellular function and its own metabolic fate in the body. creative-proteomics.com Such studies are crucial for moving beyond a single-target-single-pathway understanding to a more holistic view of the compound's action.
Challenges and Opportunities in Translational Research
The path to clinical application for this compound is lined with both challenges and opportunities. The primary challenge is its poor bioavailability, a common issue for many flavonoids. nih.govmnba-journal.comnih.gov This necessitates innovative formulation strategies to ensure that therapeutic concentrations can be achieved in the body.
Another significant challenge is the current lack of extensive preclinical and clinical data specifically for this glycoside. This information gap makes it difficult to justify the investment required for clinical trials.
However, these challenges also present opportunities. The need for better formulations drives innovation in drug delivery. The distinct bioactivities observed for this compound compared to its aglycone suggest that it may have a unique therapeutic niche, potentially with improved efficacy or a different safety profile for certain conditions. mdpi.comnih.gov The vast, unexplored therapeutic potential of this compound represents a significant opportunity for researchers and drug developers. Successfully navigating these challenges through focused, systematic research will be key to unlocking the therapeutic promise of this compound.
Ethical Considerations in Natural Product Research
The investigation of naturally derived compounds such as this compound is intrinsically linked to a set of complex ethical considerations that span from the initial discovery to potential commercialization. These issues are critical to ensuring that the benefits of scientific advancement are achieved equitably and sustainably.
A primary ethical challenge lies in the practice of bioprospecting—the scientific investigation of biodiversity for commercially valuable genetic and biochemical material. ethnobioconservation.comint-res.com When conducted unethically, bioprospecting can become biopiracy, which involves the exploitation of biological resources and the traditional knowledge of indigenous and local communities without obtaining proper consent or providing fair compensation. ethnobioconservation.compsu.edu
International frameworks have been established to address these concerns. The Convention on Biological Diversity (CBD), an international treaty signed in 1992, affirms national sovereignty over biological resources. int-res.commids.ac.inlbst.dk It aims to ensure the conservation of biodiversity, the sustainable use of its components, and the fair and equitable sharing of benefits arising from the use of genetic resources. mids.ac.innih.gov
A significant supplementary agreement to the CBD is the Nagoya Protocol on Access to Genetic Resources and the Fair and Equitable Sharing of Benefits Arising from their Utilization. lbst.dkplantsuccess.orgwordpress.comcaricom.org This protocol provides a transparent legal framework for implementing the benefit-sharing objective of the CBD. plantsuccess.orgefpia.eu It is based on two key principles:
Prior Informed Consent (PIC): Researchers seeking to access genetic resources, such as plants containing this compound, must obtain permission from the provider country and, where applicable, from the indigenous and local communities who hold traditional knowledge about those resources. lbst.dkwordpress.combps.ac.uk
Mutually Agreed Terms (MAT): A contract must be established between the researchers and the providers to outline the terms of use and the sharing of any resulting benefits, which can be monetary (e.g., royalties) or non-monetary (e.g., sharing of research results, technology transfer). lbst.dkplantsuccess.orgbps.ac.uk
The protection of intellectual property rights (IPR) is another critical ethical dimension. mids.ac.infao.org There is an ongoing global debate about how to recognize and protect traditional knowledge within the existing patent system. psu.edu Granting patents for inventions based on traditional knowledge without acknowledging or compensating the knowledge holders is a significant point of contention. fao.orgesil-sedi.eu To counter this, initiatives like the Traditional Knowledge Digital Library (TKDL) in India have been created to document existing traditional knowledge, preventing the erroneous granting of patents on non-novel inventions. psu.edu
Finally, environmental sustainability is a core ethical responsibility in natural product research. omicsonline.org The collection of plant materials must be conducted in a manner that does not lead to over-harvesting, endanger plant species, or disrupt ecosystems. omicsonline.orgfao.org Promoting sustainable harvesting practices, cultivation programs, and habitat conservation is essential to ensure that these valuable natural resources remain available for future generations. tandfonline.comhilarispublisher.com
Q & A
Q. What are the primary natural sources of this compound, and how does its concentration vary across species?
- Methodology : Targeted metabolomics using LC-MS/MS on plant extracts (e.g., Astragalus danicus, Morus spp.) reveals species-specific accumulation. For instance, Astragalus samples from the Kemerovo Region showed kaempferol glucoside at 11.00 ± 1.60 mg/L, while Hypericum species exhibited lower levels. Multivariate analysis (PCA, HCA) of metabolomic data can correlate environmental factors (e.g., soil composition, UV exposure) with glycoside production .
Advanced Research Questions
Q. What experimental designs are optimal for studying the hepatoprotective mechanisms of this compound in vivo?
- Methodology : Use rodent models (e.g., APAP-induced liver injury) with pretreatment of this compound (10–50 mg/kg, oral). Measure biomarkers like ALT, AST, and γ-GT to assess hepatocyte integrity. Include histopathological evaluation (H&E staining) and molecular assays (Western blot, qPCR) to quantify NF-κB, TNF-α, and Nrf2 expression. A factorial design with control, APAP-only, and kaempferol+APAP groups (n = 8–10) ensures statistical robustness .
Q. How does this compound modulate the ASK-1/JNK pathway in oxidative stress models?
- Methodology : In vitro models (e.g., HepG2 cells exposed to H₂O₂ or APAP) treated with this compound (10–100 µM) can elucidate pathway interactions. Use phospho-specific antibodies to detect activated ASK-1 (Thr845) and JNK (Thr183/Tyr185). siRNA knockdown of Nrf2 or JNK can confirm dependency. Data should be normalized to total protein levels and validated via inhibitor studies (e.g., SP600125 for JNK) .
Q. What role does this compound play in plant UV tolerance, and how can this be experimentally validated?
- Methodology : Overexpression or knockout of glucosyltransferase genes (e.g., OsUGT706D1 in rice) in transgenic plants can link this compound biosynthesis to UV-B resistance. Quantify flavonoid glycosides via HPLC and assess photoprotection using chlorophyll fluorescence (Fv/Fm ratio) under UV stress. Comparative studies with wild-type and mutant lines (n = 15–20 plants per group) are critical .
Q. Are there contradictions in reported bioactivities of this compound, and how can these be resolved?
- Methodology : Discrepancies in antioxidant vs. pro-oxidant effects may arise from dose-dependent responses or assay conditions (e.g., DPPH vs. FRAP assays). Conduct dose–response curves (1–200 µM) across multiple assays and cell lines. Meta-analysis of published IC₅₀ values and molecular docking studies (e.g., AutoDock Vina) can predict interactions with redox-sensitive targets like Keap1 or cytochrome P450 enzymes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
